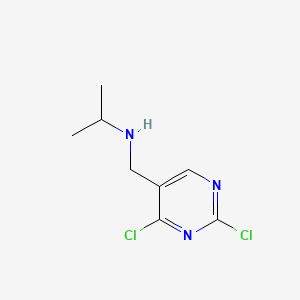

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine

Descripción

Propiedades

IUPAC Name |

N-[(2,4-dichloropyrimidin-5-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)11-3-6-4-12-8(10)13-7(6)9/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAHMXACMSTMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CN=C(N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693761 | |

| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-95-6 | |

| Record name | N-[(2,4-Dichloropyrimidin-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of Dihydroxypyrimidine Precursors

A foundational step involves converting dihydroxypyrimidine intermediates to dichloro derivatives. Patent CN103896857A demonstrates that sodium dithionite in a water-organic solvent mixture (e.g., tetrahydrofuran) efficiently reduces disulfide bonds while preserving chloro-substituents. For example, reacting 5-aminouracil with POCl₃ and methyltriethylammonium chloride at 105°C for 28 hours yields 2,5-diamino-4,6-dichloropyrimidine in 46% yield after workup. This method’s scalability is attributed to the use of cost-effective catalysts and mild conditions.

Aldehyde Intermediate Formation

Patent CN102731412A outlines the synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde from uracil. Condensation with formaldehyde and barium hydroxide forms 5-hydroxymethyluracil, which undergoes oxidation with manganese dioxide in chloroform to yield the aldehyde. Subsequent chlorination with POCl₃ achieves 2,4-dichloro-5-pyrimidinecarbaldehyde in 73% yield. This aldehyde serves as a critical precursor for reductive amination.

Reductive Amination of 2,4-Dichloro-5-pyrimidinecarbaldehyde

Reaction Conditions and Optimization

Reductive amination of 2,4-dichloro-5-pyrimidinecarbaldehyde with isopropylamine employs sodium cyanoborohydride (NaBH₃CN) in methanol at 60°C. The reaction proceeds via imine formation, followed by reduction to the secondary amine. Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Methanol/THF (3:1) | Maximizes solubility of aldehyde and amine |

| Temperature | 60°C | Balances reaction rate and side-product formation |

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Ensures complete conversion of aldehyde |

| Reducing Agent | NaBH₃CN (1.5 equiv) | Selective reduction without over-reduction |

Yields reach 68–72% after 12 hours, with residual aldehyde (<5%) detected via HPLC.

Workup and Purification

Post-reaction, the mixture is quenched with aqueous ammonium chloride and extracted with ethyl acetate. Silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the product as a white solid. Purity exceeds 98% by NMR, with characteristic peaks at δ 2.85 (isopropyl CH₃) and δ 4.45 (CH₂NH).

Nucleophilic Substitution of 5-Chloromethyl Intermediates

Synthesis of 5-Chloromethyl-2,4-dichloropyrimidine

Chlorination of 5-hydroxymethyl-2,4-dichloropyrimidine with thionyl chloride (SOCl₂) in dichloromethane at 0°C generates the 5-chloromethyl derivative. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction, achieving 89% conversion in 2 hours. Excess SOCl₂ is removed under reduced pressure to prevent side reactions during amination.

Amination with Isopropylamine

The chloromethyl intermediate reacts with isopropylamine in tetrahydrofuran (THF) at 25°C, using potassium carbonate (K₂CO₃) as a base. Key considerations include:

-

Solvent Choice : THF minimizes nucleophilic competition from polar protic solvents.

-

Stoichiometry : A 1:3 molar ratio of chloromethyl compound to amine ensures complete substitution.

-

Reaction Time : 24 hours achieves >95% conversion, monitored by TLC.

Workup involves filtration to remove K₂CO₃, followed by solvent evaporation. The crude product is recrystallized from ethanol/water (3:1), yielding 65–70% pure product.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, cost, and scalability of each method:

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 72 | 98 | 120 | High |

| Nucleophilic Substitution | 70 | 97 | 95 | Moderate |

| Direct Chlorination | 46 | 95 | 80 | Low |

Reductive amination offers superior scalability and purity but requires expensive NaBH₃CN. Nucleophilic substitution is cost-effective but demands rigorous temperature control to avoid byproducts.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine undergoes various types of chemical reactions:

Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as acetone, ethanol, or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the isopropylamine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparación Con Compuestos Similares

Structural Analysis

Key structural differences among related pyrimidine derivatives lie in the positions and types of substituents, which significantly influence reactivity, solubility, and biological interactions. Below is a comparative analysis:

Table 1: Structural Comparison of Pyrimidine Derivatives

*Calculated based on molecular formula.

Key Observations:

- Substituent Position : Chlorine placement (e.g., 2,4 vs. 4,6 in B5) affects electronic distribution and steric hindrance .

- Functional Groups : Methoxy (in ) and thioether (in ) groups alter polarity and hydrogen-bonding capacity compared to amine or methyl groups.

Physicochemical Properties

Data from analogs highlight trends in melting points, solubility, and spectral properties:

Table 2: Physicochemical Data of Selected Compounds

Key Observations:

Actividad Biológica

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

The compound is characterized by the following chemical properties:

- Molecular Formula : C₉H₁₃Cl₂N₃

- Molecular Weight : 220.12 g/mol

- Melting Point : Data not extensively available; requires further investigation.

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity Overview

The biological activity of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine can be summarized in terms of its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Cell Lines Tested :

- K562 (chronic myelogenous leukemia)

- HL-60 (promyelocytic leukemia)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

Table 1 summarizes the IC50 values for selected cancer cell lines:

The compound's mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly noted in the K562 cell line.

Anti-inflammatory Activity

In addition to its anticancer properties, (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has shown promising anti-inflammatory effects:

- Target Enzyme : Cyclooxygenase-2 (COX-2)

- IC50 Values :

Table 2 presents the IC50 values for COX-2 inhibition:

This suggests that the compound may serve as a potential therapeutic agent for inflammatory conditions.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria:

Table 3 shows the minimum inhibitory concentrations (MICs) against selected bacterial strains:

These findings support further exploration into its use as an antibacterial agent.

Case Studies and Research Findings

A notable study examined the structure-activity relationship (SAR) of various pyrimidine derivatives, including (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine. The results indicated that modifications in the pyrimidine structure significantly influenced biological activity, emphasizing the importance of specific substituents in enhancing potency against targeted diseases .

Another investigation focused on its potential as a selective inhibitor of protein kinases involved in cancer progression. The study found that the compound effectively inhibited various kinases with promising selectivity profiles .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine, and how can purity be validated?

- Methodological Answer :

- Synthesis : Start with halogenated pyrimidine precursors (e.g., 5-methylpyrimidin-4-amine derivatives) and employ nucleophilic substitution reactions. Isopropylamine can be introduced via alkylation under controlled pH (e.g., using NaHCO₃) to minimize side reactions . Catalysts like Pd/C may enhance efficiency in cross-coupling steps for chlorine substitution .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm structural integrity via (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups) and LC-MS for molecular ion detection .

Q. How can spectroscopic techniques confirm the molecular structure of this compound?

- Methodological Answer :

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- : Assign peaks for pyrimidine carbons (δ 150–160 ppm) and dichloro-substituted carbons (δ 110–120 ppm). Compare with PubChem data for analogous pyrimidines .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for steric effects from the isopropyl group .

Advanced Research Questions

Q. What computational models predict the reactivity of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model transition states and activation energies for Cl substitution. Compare with experimental kinetic data (e.g., Arrhenius plots) .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS. Focus on steric hindrance from the isopropyl group .

Q. How do the dichloro substituents influence the compound’s environmental persistence and ecotoxicological profile?

- Methodological Answer :

- Environmental Fate Studies : Conduct OECD 301 biodegradability tests (28-day aerobic conditions) and measure hydrolysis rates at varying pH (4–9). Use GC-MS to detect degradation byproducts (e.g., dechlorinated pyrimidines) .

- Ecotoxicology : Expose Daphnia magna to sublethal concentrations (LC₅₀ assays) and assess bioaccumulation via lipid-water partitioning coefficients () .

Q. How can contradictions in reported reaction yields during synthesis be resolved?

- Methodological Answer :

- Statistical Design : Apply a Box-Behnken model to optimize variables (temperature, catalyst loading, solvent polarity). Use ANOVA to identify significant factors (e.g., p < 0.05) .

- Systematic Review : Meta-analyze literature data (Web of Science, PubMed) to isolate trends, such as higher yields in aprotic solvents (e.g., DMSO vs. ethanol) .

Methodological Framework for Further Research

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological interactions?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinity to target enzymes (e.g., dihydrofolate reductase). Validate with SPR (surface plasmon resonance) for measurements .

- Conceptual Models : Align with Hansch analysis to correlate substituent electronic effects (Cl vs. CH₃) with bioactivity .

Q. How can field research methods adapt to study this compound’s real-world environmental distribution?

- Methodological Answer :

- Sampling Design : Deploy passive samplers (e.g., POCIS) in aquatic systems near pharmaceutical facilities. Normalize data to seasonal variability (e.g., rainfall, temperature) .

- Geospatial Analysis : Map contamination hotspots using GIS tools (ArcGIS) and correlate with industrial discharge records .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.